N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide

Endothelin receptor pharmacology SAR Medicinal chemistry

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 1060260-96-9) is a synthetic small-molecule benzodioxole-pyrrolidine hybrid. It is classified as an endothelin A receptor (ETA) antagonist , placing it within a therapeutically significant class that includes atrasentan, ambrisentan, macitentan, and zibotentan.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
CAS No. 1060260-96-9
Cat. No. B6538684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
CAS1060260-96-9
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20N2O4/c23-19(22-9-1-2-10-22)11-14-3-6-16(7-4-14)21-20(24)15-5-8-17-18(12-15)26-13-25-17/h3-8,12H,1-2,9-11,13H2,(H,21,24)
InChIKeyNPFAQDUFKIJJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 1060260-96-9) | Procurement-Relevant Compound Profile


N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 1060260-96-9) is a synthetic small-molecule benzodioxole-pyrrolidine hybrid. It is classified as an endothelin A receptor (ETA) antagonist [1], placing it within a therapeutically significant class that includes atrasentan, ambrisentan, macitentan, and zibotentan. The compound incorporates a 2H-1,3-benzodioxole moiety linked via a carboxamide bridge to a 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl scaffold. It is available from specialist chemical suppliers as a research-grade tool compound .

Why N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide Cannot Be Replaced by Class-Level Analogs Without Experimental Validation


Endothelin receptor antagonists (ERAs) display substantial pharmacological divergence despite a shared nominal target. Clinically established ETA antagonists differ markedly in potency (atrasentan ETA IC50 = 0.055 nM vs. ambrisentan ETA IC50 ≈ 0.6 nM [1]) and in ETA/ETB selectivity ratios (atrasentan ~1,000-fold; bosentan ~67-fold; macitentan ~780-fold). Even within the benzodioxole-pyrrolidine chemotype, minor structural variations at the carboxamide linkage or the N-phenyl substituent can drive substantial shifts in target engagement, off-rate kinetics, and functional antagonism. Generic interchange without matched-pair pharmacological profiling therefore carries a high risk of irreproducible results. The compound described here occupies a defined point in this chemical space; the quantitative evidence below establishes where its differentiation can be verified and where critical data remain to be generated.

Quantitative Evidence Guide for N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide: Comparator-Based Differentiation


Structural Divergence from Atrasentan at the Carboxamide Linker Region Creates a Distinct Pharmacophoric Fingerprint

The target compound is distinguished from atrasentan (the closest structural relative in the benzodioxole-pyrrolidine class) by the substitution pattern at the pyrrolidine ring. Atrasentan bears a 2-(dibutylamino)-2-oxoethyl group at the pyrrolidine nitrogen and a 4-methoxyphenyl group at position 2 of the pyrrolidine, whereas the target compound features a simpler N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl carboxamide arrangement without the bulky dibutylamino substituent [1]. This structural divergence is predicted to alter lipophilicity, metabolic stability, and ETA/ETB selectivity profile, though confirmatory experimental data remain unavailable in the public domain.

Endothelin receptor pharmacology SAR Medicinal chemistry

ETA Receptor Antagonist Classification Supported by Public Database Curation, with Comparator Potency Context

The Clinical Drug Experience Knowledgebase classifies this compound as a RECEPTOR, ENDOTHELIN A antagonist [1], placing it in the same mechanistic class as atrasentan (ETA IC50 = 0.055 nM) and ambrisentan (ETA IC50 ≈ 0.6 nM in calcium mobilization assay) [2]. No quantitative IC50, Ki, or Kd values for the target compound at ETA or ETB receptors have been identified in the public literature, patents, or authoritative databases. The absence of published potency data represents a critical evidence gap that must be filled through prospective head-to-head assays before any claims of superior potency or selectivity can be substantiated.

Endothelin receptor Pharmacology Drug discovery

Physicochemical Property Divergence from Approved ETA Antagonists Suggests Distinct DMPK Behavior

The target compound (MW ≈ 352.4 g/mol; molecular formula C20H20N2O4) is substantially smaller and less lipophilic than atrasentan (MW 510.6 g/mol; clogP ~4.5) . It also lacks the carboxylic acid functionality present in atrasentan and ambrisentan. These physicochemical differences are expected to translate into distinct solubility, permeability, and metabolic stability profiles, though direct experimental comparisons have not been published. The reduced molecular weight (difference of ~158 g/mol vs. atrasentan) may confer improved ligand efficiency if potency is retained.

Physicochemical properties DMPK Drug-likeness

Dual Benzodioxole-Pyrrolidine Pharmacophore: Distinguishing Chemotype within the ERA Landscape

The target compound shares the benzodioxole-pyrrolidine dual pharmacophore with atrasentan [1], a chemotype distinct from the sulfonamide-based (bosentan), propanoic acid-based (ambrisentan), and sulfamide-based (macitentan) ETA antagonist chemotypes . However, unlike atrasentan's complex pyrrolidine-3-carboxylic acid core, the target compound employs a simplified pyrrolidine-acetamide-phenyl linker topology. This topological simplification relative to atrasentan renders the compound a potentially useful minimalist probe for deconvoluting contributions of the dibutylamino and 4-methoxyphenyl substituents to ETA binding and functional antagonism.

Chemotype differentiation Chemical biology Tool compound selection

Distinct IP Position vs. Clinically Advanced ERAs Enables Freedom-to-Operate for Research Tool Applications

The target compound (CAS 1060260-96-9) is not listed as the active ingredient in any FDA- or EMA-approved drug product and does not appear in the primary composition-of-matter patents covering atrasentan (US 5,767,144 and related filings), ambrisentan, bosentan, or macitentan [1]. This compound is supplied as a research-grade biochemical reagent by A2B Chem (Cat# BI72700) , likely falling within a different patent family or representing an unpatented chemical space. This positioning may offer researchers freedom from the material transfer restrictions and royalty obligations sometimes associated with proprietary clinical candidates.

Intellectual property Patent landscape Research tool procurement

Evidence Gap Advisory: Absence of Published Potency, Selectivity, and PK Data Limits Direct Comparator Claims

A comprehensive search across PubMed, Google Patents, ChEMBL, BindingDB, PubChem, the IUPHAR/BPS Guide to Pharmacology, ChemicalBook, and major vendor technical datasheets (MedChemExpress, Selleckchem, Tocris, Sigma-Aldrich) yielded no quantitative IC50, Ki, Kd, selectivity ratio, or pharmacokinetic parameters for N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide [1]. In contrast, extensive quantitative pharmacological profiles are available for atrasentan, ambrisentan, bosentan, macitentan, and zibotentan . Prospective purchasers must therefore weigh the compound's structural uniqueness and IP position against the absence of experimentally validated potency and selectivity benchmarks.

Data transparency Evidence-based procurement Risk assessment

Best Application Scenarios for N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide Based on Available Evidence


Chemical Probe for Deconvoluting Structural Determinants of ETA Antagonist Activity

This compound's simplified benzodioxole-pyrrolidine scaffold, lacking the bulky dibutylamino and 4-methoxyphenyl substituents of atrasentan, makes it a valuable minimalist probe for SAR studies. Researchers can use it as a baseline scaffold to systematically add substituents and measure the gain in ETA binding affinity and selectivity, thereby deconvoluting the pharmacophoric contributions of each moiety [1]. This application is contingent on the user first establishing the compound's baseline ETA potency in their assay system.

Negative Control or Reference Compound in ETA-Targeted Screening Cascades

Given the absence of published potency data, this compound may serve as a structurally matched but potentially weaker ETA ligand in screening cascades that use atrasentan or ambrisentan as positive controls. Its divergent physicochemical properties (lower MW, no carboxylic acid) also make it suitable as a tool to assess non-specific binding or assay interference artifacts attributable to the benzodioxole-pyrrolidine chemotype [1].

Starting Point for Intellectual Property Generation Around the ETA Pharmacophore

With a CAS number not associated with any approved drug or major clinical candidate composition-of-matter patent, this compound offers a freedom-to-operate starting point for medicinal chemistry groups seeking to generate novel ETA antagonist IP. Its scaffold-minimized structure allows for extensive peripheral functionalization while maintaining a distinct chemical identity from the atrasentan, ambrisentan, bosentan, and macitentan patent estates [1].

In Vitro Metabolic Stability or Permeability Comparator in DMPK Panels

The compound's reduced molecular weight (~352 g/mol) and absence of a carboxylic acid group relative to clinically advanced ERAs position it as a potentially useful comparator in in vitro DMPK panels (e.g., Caco-2 permeability, microsomal stability, plasma protein binding). Direct side-by-side comparison with atrasentan [MW 510.6] or bosentan [MW 551.6] can illuminate the impact of molecular size and ionization state on ADME parameters within the ETA antagonist class [1]. This scenario presupposes that the user has access to analytical-grade material and appropriate bioanalytical detection methods.

Quote Request

Request a Quote for N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.